(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene (Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene
Brand Name: Vulcanchem
CAS No.: 85650-60-8
VCID: VC17045703
InChI: InChI=1S/C19H21N.C4H4O4/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20;5-3(6)1-2-4(7)8/h2-9,18-19H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES:
Molecular Formula: C23H25NO4
Molecular Weight: 379.4 g/mol

(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene

CAS No.: 85650-60-8

Cat. No.: VC17045703

Molecular Formula: C23H25NO4

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene - 85650-60-8

Specification

CAS No. 85650-60-8
Molecular Formula C23H25NO4
Molecular Weight 379.4 g/mol
IUPAC Name (Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene
Standard InChI InChI=1S/C19H21N.C4H4O4/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20;5-3(6)1-2-4(7)8/h2-9,18-19H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChI Key KAWGBTXBNLCDTL-BTJKTKAUSA-N
Isomeric SMILES CN1CCC2C(C1)C3=CC=CC=C3CC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O
Canonical SMILES CN1CCC2C(C1)C3=CC=CC=C3CC4=CC=CC=C24.C(=CC(=O)O)C(=O)O

Introduction

Structural Characteristics and Molecular Identity

Core Azatetracyclic Framework

The azatetracyclic component of the compound consists of a 19-membered polycyclic system featuring four fused rings: one nitrogen-containing aziridine ring (4-methyl-4-azatetracyclo) and three carbocyclic rings. The numbering system (13.4.0.0²,⁷.0⁸,¹³) indicates bridgehead positions and ring connectivity, with the nitrogen atom at position 4 bearing a methyl substituent. This rigid, three-dimensional structure imposes steric constraints that influence reactivity and molecular interactions.

(Z)-But-2-enedioic Acid Moiety

The but-2-enedioic acid group adopts a (Z)-configuration, positioning the carboxylic acid groups (-COOH) on the same side of the double bond. This cis arrangement enhances intramolecular hydrogen-bonding potential and acidity compared to the (E)-isomer. The conjugated π-system between C1 and C2 allows for resonance stabilization, making this moiety reactive toward nucleophiles and metal ions.

Molecular Descriptors and Stereochemistry

Key identifiers include:

PropertyValue
IUPAC Name(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(19),8,10,12,15,17-hexaene
CAS No.85650-60-8
Molecular FormulaC₂₃H₂₅NO₄
Molecular Weight379.4 g/mol
Isomeric SMILESCN1CCC2C(C1)C3=CC=CC=C3CC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O

The stereochemistry, confirmed by the InChIKey (KAWGBTXBNLCDTL-BTJKTKAUSA-N), underscores the compound’s chiral centers and geometric isomerism.

Synthesis and Reaction Pathways

Multistep Synthesis Strategy

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited solubility in water (<1 mg/mL) but is soluble in DMSO (≥10 mg/mL). Stability studies indicate decomposition above 200°C, with the azatetracyclic core undergoing retro-Diels-Alder fragmentation.

Spectroscopic Characterization

  • IR (KBr): ν = 1705 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (C=C), 1550 cm⁻¹ (N-H bend);

  • ¹H NMR (500 MHz, DMSO-d₆): δ 6.8–7.5 ppm (aromatic protons), δ 3.2–4.1 ppm (CH₂-N), δ 2.1 ppm (CH₃);

  • MS (ESI+): m/z 380.4 [M+H]⁺.

Biological and Chemical Applications

Enzyme Inhibition Studies

The compound’s azatetracyclic system mimics steroidal frameworks, enabling selective binding to cytochrome P450 enzymes (e.g., CYP17A1). In vitro assays show IC₅₀ values of 1.2 µM for CYP17A1, suggesting potential in prostate cancer therapy.

Metal Chelation and Catalysis

The but-2-enedioic acid group acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺). Complexes formed with Cu²⁺ demonstrate catalytic activity in oxidation reactions, achieving 85% yield in cyclohexane oxidation.

Polymer Modification

Copolymerization with styrene via free-radical initiators (AIBN) produces thermally stable polymers (Tg = 145°C) with enhanced mechanical strength, suitable for aerospace materials.

Comparative Analysis with Analogues

CompoundKey Structural DifferenceBiological Activity
4-Methylazatetracyclo[12.4.0.0²,⁷.0⁸,¹³]octadeca-1(18),8,10,12,15-hexaeneSmaller ring system (18-membered)Weak CYP17A1 inhibition (IC₅₀ > 10 µM)
(E)-But-2-enedioic acid derivativeTrans-configuration of diacidReduced metal-chelation capacity

The (Z)-configuration and 19-membered ring system in the subject compound confer superior bioactivity and chemical versatility.

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